Acide (2-éthoxy-5-fluoropyridin-4-yl)boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

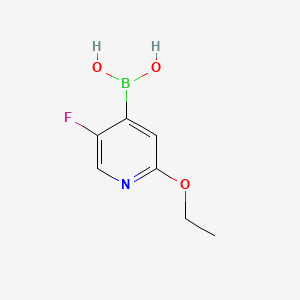

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO3 and a molecular weight of 184.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with ethoxy and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Applications De Recherche Scientifique

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid typically involves the reaction of 2-ethoxy-5-fluoropyridine with a boron-containing reagent under specific conditions. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or substituted alkene products . This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), bis(pinacolato)diboron, aryl or vinyl halides, base (e.g., K2CO3, NaOH)

Major Products

The major products of these reactions are biaryl compounds or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mécanisme D'action

The mechanism of action of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid can be compared with other boronic acids, such as:

Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but lacks the ethoxy and fluorine substituents, which can influence reactivity and selectivity.

2-Fluoropyridin-4-ylboronic acid: Similar structure but without the ethoxy group, affecting its solubility and reactivity.

2-Ethoxypyridin-4-ylboronic acid: Lacks the fluorine substituent, which can impact the electronic properties of the compound.

The unique combination of ethoxy and fluorine substituents in (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid provides distinct reactivity and selectivity advantages in various synthetic applications .

Activité Biologique

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, are known for their ability to interact with various biological targets, making them valuable in drug development and agricultural applications. This article explores the biological activity of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid, focusing on its mechanisms of action, pharmacological properties, and therapeutic potential.

- Chemical Name: (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

- CAS Number: 1259370-15-4

- Molecular Formula: C8H10BFNO2

- Molecular Weight: 169.98 g/mol

The biological activity of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is primarily attributed to its boron atom, which can form reversible covalent bonds with diols and amino acids in proteins. This interaction can modulate various biochemical pathways:

- Protein Interaction: Boronic acids can form strong hydrogen bonds and minor covalent bonds with target proteins, influencing their activity and stability .

- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in cancer progression and inflammatory responses .

- Cellular Effects: It affects cellular processes such as apoptosis and cell cycle regulation, which are crucial in cancer therapy .

Anticancer Activity

Research indicates that boronic acids, including (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid, exhibit selective toxicity towards cancer cells. For instance, studies have shown that the compound can enhance the efficacy of established anticancer agents like bortezomib by overcoming drug resistance mechanisms .

Antimicrobial Properties

The compound has demonstrated potential antibacterial activity against various pathogens. The presence of the fluorine atom enhances its interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Case Studies

- Combination Therapy Research:

- Antimicrobial Screening:

Pharmacokinetics

Understanding the pharmacokinetics of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is crucial for its therapeutic application:

- Absorption: Rapidly absorbed when administered orally.

- Metabolism: Undergoes hepatic metabolism with potential active metabolites contributing to its biological effects.

- Excretion: Primarily excreted via renal pathways.

Comparative Analysis

| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | High | Moderate | Inhibition of proteasome activity |

| Bortezomib | Very High | Low | Proteasome inhibition |

| Other Boronic Acids | Variable | Variable | Various enzyme interactions |

Propriétés

IUPAC Name |

(2-ethoxy-5-fluoropyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAWRCDGUJRSMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678192 |

Source

|

| Record name | (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259370-15-4 |

Source

|

| Record name | (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.